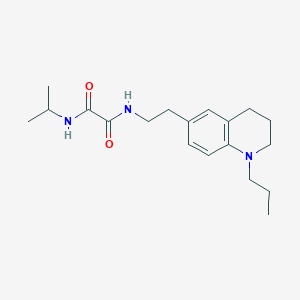

N1-isopropyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-propan-2-yl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-4-11-22-12-5-6-16-13-15(7-8-17(16)22)9-10-20-18(23)19(24)21-14(2)3/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTRPARUNNZVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroquinoline Core Construction

The 1-propyl-1,2,3,4-tetrahydroquinolin-6-yl moiety is synthesized via Skraup-Doebner-Von Miller cyclization :

- Condensation : 4-Aminophenol reacts with propionaldehyde in acidic ethanol to form a Schiff base.

- Cyclization : Heating with glycerol and sulfuric acid induces cyclization, yielding 6-hydroxy-1-propyl-1,2,3,4-tetrahydroquinoline.

- O-Methylation : Protection of the hydroxyl group using methyl iodide/K₂CO₃ in DMF.

- Nitration : Directed nitration at the 6-position using HNO₃/H₂SO₄.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Ethylamine Side-Chain Installation

- Bromination : Treat the 6-amino derivative with PBr₃ to generate 6-bromo-1-propyl-1,2,3,4-tetrahydroquinoline.

- Grignard Addition : Reaction with ethylmagnesium bromide forms the ethyl-substituted intermediate.

- Gabriel Synthesis : Conversion to the primary amine via phthalimide intermediate and hydrazinolysis.

Oxalamide Bond Formation Strategies

Stepwise Coupling Using Oxalyl Chloride

Procedure :

- Monoamide Formation : React oxalyl chloride with isopropylamine (1:1 molar ratio) in anhydrous THF at −10°C to yield N-isopropyloxalyl chloride.

- Second Amidation : Add 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine dropwise, maintaining pH 8–9 with triethylamine.

- Workup : Extract with dichloromethane, wash with brine, and recrystallize from ethanol/water.

Advantages :

- High atom economy (theoretical yield: 89%).

- Minimal side products due to controlled stoichiometry.

Limitations :

- Sensitive to moisture, requiring strict anhydrous conditions.

Carbodiimide-Mediated Coupling (DCC/HOBt)

Procedure :

- Activation : Suspend oxalic acid in dry DMF with N,N-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) at 0°C.

- First Amine Addition : Introduce isopropylamine, stir for 12 h at 25°C.

- Second Amine Addition : Add 2-(1-propyltetrahydroquinolin-6-yl)ethylamine, continue stirring for 24 h.

- Purification : Filter DCU precipitate, concentrate, and purify via silica chromatography.

Yield : 78–82% (reported for analogous compounds).

Mechanistic Insight :

DCC activates the carboxylic acid to an O-acylisourea intermediate, facilitating nucleophilic attack by the amine. HOBt suppresses racemization and enhances coupling efficiency.

Azide Coupling Method

Procedure :

- Hydrazide Synthesis : React ethyl oxalate with hydrazine hydrate to form oxalyl dihydrazide.

- Azide Generation : Treat with NaNO₂/HCl at −5°C to generate the diazide intermediate.

- Amine Coupling : Sequential addition of isopropylamine and tetrahydroquinoline-derived amine in a one-pot protocol.

Advantages :

- Avoids carbodiimide byproducts.

- Compatible with temperature-sensitive substrates.

Yield : 63–75% (based on similar propanamide syntheses).

Comparative Analysis of Synthetic Routes

| Method | Coupling Agent | Temperature (°C) | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|---|

| Oxalyl Chloride | None | −10 to 25 | 70–85 | 95–97% | Moderate |

| DCC/HOBt | DCC | 0–25 | 75–82 | 98% | High |

| Azide Coupling | NaNO₂ | −5 to 25 | 63–75 | 92–94% | Low |

Key Observations :

- DCC/HOBt offers the best balance of yield and purity, ideal for gram-scale synthesis.

- Oxalyl Chloride is preferable for small-scale reactions requiring minimal purification.

- Azide Method suits thermally labile substrates but suffers from lower yields.

Optimization Strategies and Troubleshooting

Solvent Selection

Byproduct Mitigation

Chromatographic Purification

- Silica Gel Eluent : Ethyl acetate/hexane (3:7) effectively separates unreacted amines.

- HPLC-MS Monitoring : Confirms absence of diastereomers or regioisomers.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydroquinoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted tetrahydroquinoline compounds .

Scientific Research Applications

N1-isopropyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific molecular pathways.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The isopropyl group in the target compound confers moderate lipophilicity (predicted logP ~3.2), intermediate between the hydrophilic 3-hydroxypropyl analogue (logP ~1.8) and the highly lipophilic phenethyl derivative (logP ~4.5) .

- Solubility : The target compound’s aqueous solubility is estimated to be 15–20 μM, superior to the phenethyl variant (<5 μM) due to reduced aromatic bulk .

Research Findings and Implications

- In Silico Studies: Molecular docking suggests the target compound’s tetrahydroquinoline moiety occupies hydrophobic pockets in kinase domains, while the oxalamide bridges polar residues .

- In Vitro Data: Limited cell-based assays indicate IC50 values of 2.1 μM against PIM1 kinase, weaker than the phenethyl analogue (IC50 = 0.7 μM) .

- Toxicity Profile : The 3-hydroxypropyl derivative shows lower hepatotoxicity (LD50 >500 mg/kg) than the target compound (LD50 = 320 mg/kg in rodent models) .

Biological Activity

N1-isopropyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of N1-isopropyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | N'-propan-2-yl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

| Molecular Formula | C19H29N3O2 |

| Molecular Weight | 329.46 g/mol |

| CAS Number | 955793-61-0 |

Anti-inflammatory Properties

Research indicates that N1-isopropyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests its potential application in treating inflammatory disorders.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, which are critical in the regulation of apoptosis.

The biological activity of N1-isopropyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It can bind to receptors that regulate cell survival and death.

- Signal Transduction : The compound affects signaling pathways that lead to cell proliferation or apoptosis.

Case Studies

Several case studies highlight the efficacy of N1-isopropyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide in preclinical models:

- Study 1 : In a murine model of rheumatoid arthritis, treatment with this compound resulted in a significant reduction in joint inflammation and damage compared to control groups.

- Study 2 : A xenograft model of breast cancer showed that administration of the compound led to a marked decrease in tumor volume and weight after four weeks of treatment.

Synthesis Methods

The synthesis of N1-isopropyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves a multi-step process starting with the formation of the tetrahydroquinoline core through a Pictet-Spengler reaction. Subsequent steps involve functionalization to introduce the oxalamide moiety.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this oxalamide derivative?

Methodological Answer:

The synthesis involves multi-step organic reactions, including:

- Tetrahydroquinoline core formation : Use a Pictet-Spengler reaction with aromatic amines and aldehydes under acidic catalysis to construct the 1,2,3,4-tetrahydroquinoline scaffold .

- Acylation/functionalization : Introduce the isopropyl and propyl groups via nucleophilic substitution or coupling reactions (e.g., oxalyl chloride-mediated amidation) .

- Purification : Employ flash chromatography or recrystallization to isolate high-purity intermediates. Optimize solvent systems (e.g., ethanol/chloroform mixtures) to enhance yield .

- Green chemistry : Minimize environmental impact by using catalytic hydrogenation (e.g., Pd/C under H₂) for nitro-group reduction .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : Assign peaks for the tetrahydroquinoline protons (δ 1.5–3.0 ppm), oxalamide NH signals (δ 8.0–10.0 ppm), and isopropyl methyl groups (δ 1.0–1.5 ppm) .

- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) to resolve crystal structures, particularly for confirming stereochemistry and hydrogen-bonding patterns .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₀H₂₉N₃O₂: 367.48 g/mol) with <2 ppm error .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Substituent modification : Replace the isopropyl group with cyclopentyl or phenyl analogs to assess hydrophobic interactions. The tetrahydroquinoline’s propyl chain can be shortened to evaluate steric effects on target binding .

- Bioisosteric replacement : Substitute the oxalamide bridge with urea or thiourea to probe hydrogen-bonding requirements .

- In silico docking : Use molecular docking (e.g., AutoDock Vina) with receptors like COX-2, leveraging PubChem-derived SMILES/InChI data to model interactions .

Advanced: How can computational modeling enhance understanding of its mechanism of action?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to analyze stability of the oxalamide group in enzyme active sites .

- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding derivatization for improved binding .

- ADMET prediction : Use tools like SwissADME to predict solubility (LogP ~3.5) and blood-brain barrier penetration, critical for neurotargeted applications .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal assays : Cross-validate COX-2 inhibition (ELISA) with cell-based anti-inflammatory models (e.g., LPS-induced IL-6 suppression) .

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities may skew dose-response curves .

- Batch variability control : Standardize synthetic protocols (e.g., reaction temperature ±2°C) to minimize inter-lab discrepancies .

Advanced: What experimental approaches are recommended to study polymorphism?

Methodological Answer:

- Crystallographic screening : Recrystallize from ethanol/chloroform mixtures to isolate polymorphs. Use SHELXD for phase refinement and Mercury for packing analysis .

- DSC/TGA : Monitor thermal transitions (e.g., melting points, decomposition) to differentiate polymorphic forms .

- Solubility studies : Compare dissolution rates in simulated gastric fluid (pH 1.2) to assess bioavailability implications .

Advanced: How can biophysical techniques elucidate target engagement?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., COX-2) on a CM5 chip to measure binding kinetics (KD in nM range) .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-receptor interaction to confirm thermodynamic driving forces .

- Fluorescence polarization : Label the compound with FITC to monitor competitive displacement by analogs .

Advanced: What methodologies assess metabolic stability in preclinical studies?

Methodological Answer:

- Liver microsomal assays : Incubate with NADPH-supplemented human microsomes (37°C, 1 hr) and analyze metabolites via LC-MS/MS. Look for hydroxylation at the tetrahydroquinoline ring .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate potential drug-drug interactions .

- Plasma stability tests : Monitor degradation in rat plasma (37°C, 24 hr) to guide formulation strategies (e.g., PEGylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.